molecular formula C12H9N3 B8394739 5-Phenylpyrazolo[1,5-a]pyrimidine

5-Phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B8394739
M. Wt: 195.22 g/mol
InChI Key: UDVFBHYOSYOTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenylpyrazolo[1,5-a]pyrimidine is a chemical compound of significant interest in medicinal chemistry and oncology research, belonging to a privileged class of fused, rigid, and planar N-heterocyclic systems . The pyrazolo[1,5-a]pyrimidine (PP) scaffold is a recognized pharmacophore in drug discovery due to its versatile synthetic chemistry and ability to mimic the structural features of purines . This scaffold is a core structure in several commercially available bioactive molecules and is extensively investigated for its potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . Researchers value this chemotype for developing inhibitors against a wide array of oncogenic kinases. The PP framework has been identified as a potent scaffold for inhibiting kinases such as Pim-1, Flt-3, Trk (Tropomyosin Receptor Kinase), and EGFR . The structural similarity of PPs to purines allows them to function as ATP-competitive inhibitors, effectively blocking the activity of kinases that are frequently overexpressed in a wide range of human tumors, including hematological malignancies and solid tumors . The 5-position of the pyrazolo[1,5-a]pyrimidine core is particularly critical for potency, as substitutions at this location can be optimized for hydrogen bonding interactions within the kinase's active site, significantly enhancing inhibitory activity . This product is intended for research purposes only. 5-Phenylpyrazolo[1,5-a]pyrimidine is strictly for laboratory use and is not classified as a drug, cosmetic, or consumer product. It is not intended for human or veterinary diagnostic or therapeutic uses of any kind.

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

5-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-7-9-15-12(14-11)6-8-13-15/h1-9H

InChI Key

UDVFBHYOSYOTKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=NN3C=C2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
5-Phenylpyrazolo[1,5-a]pyrimidine derivatives have shown promising anticancer properties. For instance, compounds derived from this scaffold have been identified as potent inhibitors of various kinases involved in cancer progression, such as Pim-1 and Flt-3 kinases. These compounds exhibit nanomolar inhibitory activity and have demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .

Enzyme Inhibition
Research has highlighted the potential of 5-Phenylpyrazolo[1,5-a]pyrimidine as an enzyme inhibitor. It has been explored for its ability to inhibit specific targets like the Pim-1 kinase, which plays a crucial role in cell survival and proliferation. The selectivity of these compounds against a panel of oncogenic kinases suggests their potential for therapeutic applications with improved safety profiles .

Antimicrobial Properties
Some derivatives of 5-Phenylpyrazolo[1,5-a]pyrimidine have been evaluated for their antimicrobial activities. Studies indicate that these compounds can inhibit the growth of various bacterial strains, showcasing their potential as new antimicrobial agents .

Biological Research

Cell Migration Inhibition
In cancer models, 5-Phenylpyrazolo[1,5-a]pyrimidine has been shown to inhibit cell migration, which is a critical factor in cancer metastasis. This property makes it a valuable candidate for further research into anti-metastatic therapies.

Antituberculosis Activity
Recent studies have identified pyrazolo[1,5-a]pyrimidine derivatives as potential leads against Mycobacterium tuberculosis. These compounds have demonstrated low cytotoxicity while exhibiting significant activity against the pathogen within macrophages, indicating their suitability for further development as antitubercular agents .

Material Science

Fluorescent Properties
The unique photophysical properties of 5-Phenylpyrazolo[1,5-a]pyrimidine derivatives make them suitable for applications in material science. They are being investigated for their use as fluorescent markers and chemosensors due to their ability to form stable crystals with interesting optical properties .

Development of New Materials
The structural versatility of 5-Phenylpyrazolo[1,5-a]pyrimidine allows for the development of new materials with specific functionalities. Recent research has focused on synthesizing derivatives that can be utilized in organic electronics and other advanced material applications .

Case Studies

StudyApplicationFindings
AnticancerIdentified potent inhibitors of Pim-1 with nanomolar activity; effective in MCF-7 cancer model.
AntituberculosisCompounds showed promising activity against Mycobacterium tuberculosis with low cytotoxicity.
Material ScienceExplored as potential chemosensors; demonstrated significant photophysical properties suitable for organic materials.

Comparison with Similar Compounds

Structural Isomerism and Reactivity

Pyrazolo[1,5-a]pyrimidine exhibits several isomeric forms, including:

  • Pyrazolo[5,1-b]pyrimidine
  • Pyrazolo[5,1-c]pyrimidine
  • Pyrazolo[3,4-d]pyrimidine

These isomers differ in nitrogen atom positioning, leading to distinct electronic properties and reactivity. For instance, pyrazolo[5,1-b]pyrimidine lacks the intramolecular H-bonding observed in the [1,5-a] isomer, reducing planarity and target affinity .

Table 1: Key Differences Between Pyrazolo[1,5-a]pyrimidine Isomers

Isomer Planarity Intramolecular H-Bonding Bioactivity Examples
Pyrazolo[1,5-a]pyrimidine High Yes (N4 interaction) PI3Kδ inhibition
Pyrazolo[5,1-b]pyrimidine Moderate No Antiviral (less potent)
Pyrazolo[3,4-d]pyrimidine Low No Limited kinase activity

Substituent Effects on Bioactivity

Position 3 vs. Position 5 Substitutions
  • Position 5: Critical for kinase inhibition. In Pim-1 inhibitors, a 5-position trans-4-aminocyclohexanol group increases potency 100-fold (e.g., compound 9, IC50 = 27 nM vs. Pim-1) .
  • Position 3 : Aromatic rings with meta-electron-withdrawing groups (-CF₃, -Cl) enhance activity. However, 3-substituted derivatives alone show 10-fold lower potency than 5-substituted analogs .

Table 2: Substituent Impact on Pim-1 Inhibition

Compound Substituents Pim-1 IC₅₀ Selectivity (Pim-1 vs. Pim-2)
17 3-Bromo, 5-chloro Inactive N/A
18 3-Aryl, 5-chloro 5 μM Low
9 5-trans-4-Aminocyclohexanol 27 nM 2–15-fold higher for Pim-1

Bicyclic Ring Systems in Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidine’s five-six-membered bicyclic system outperforms six-six-membered analogs (e.g., CDZ 173) in PI3Kδ inhibition. The fused five-membered ring improves selectivity by mimicking ATP-binding pockets in kinases .

Antimicrobial and Antifungal Activity

Cycloalkane-fused pyrazolo[1,5-a]pyrimidines (e.g., 10i ) exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), outperforming ampicillin in some cases .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for 5-phenylpyrazolo[1,5-a]pyrimidine derivatives, and how do reaction conditions influence regioselectivity?

  • The synthesis often involves cyclization of 5-aminopyrazole precursors with β-enaminoketones or amidines. For example, a one-pot, three-step method using a novel catalyst achieves regioselective synthesis of substituted derivatives under mild conditions, with yields influenced by solvent polarity and temperature . Alternative routes include coupling 7-chloropyrazolo[1,5-a]pyrimidines with aryl amines in ethanol or acetonitrile to introduce substituents at position 7 .

Q. How is the molecular structure of 5-phenylpyrazolo[1,5-a]pyrimidine characterized, and what techniques validate its regiochemistry?

  • X-ray crystallography, NMR, and HRMS are critical. The bicyclic core (pyrazole fused to pyrimidine at positions 1 and 5) and substituent positions (e.g., phenyl at C2) are confirmed via NOE correlations and chemical shift analysis. For example, methyl groups at C5 and C7 in 5,7-dimethyl derivatives show distinct 1^1H-NMR singlets at δ 2.4–2.6 ppm .

Q. What are the foundational biological assays used to screen 5-phenylpyrazolo[1,5-a]pyrimidines for activity?

  • Standard assays include:

  • MTT assays for cytotoxicity (e.g., HCT116 colon cancer cells) .
  • Cell cycle analysis (flow cytometry) to detect G1 or G2/M arrest, as seen in cervical cancer models .
  • Western blotting/RT-PCR to assess p53 activation, BAX/Bcl-2 ratios, and p21 upregulation .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved? For instance, why do some derivatives show cytotoxicity while others exhibit cytostatic effects?

  • Discrepancies may arise from substituent-dependent mechanisms. For example:

  • Electron-withdrawing groups (e.g., -CF3_3) enhance kinase inhibition (e.g., CDK9), leading to cytotoxicity .
  • Hydrophobic substituents at C7 (e.g., p-tolyl) improve DNA groove-binding affinity in rhenium(I) complexes, correlating with antiproliferative activity .
    • Computational docking (e.g., AutoDock Vina) helps rationalize structure-activity relationships by predicting binding modes to targets like p53 or DNA .

Q. What experimental strategies optimize the photophysical properties of 5-phenylpyrazolo[1,5-a]pyrimidines for materials science applications?

  • Substituent engineering : Electron-donating groups (e.g., -OCH3_3) at C5 or C7 redshift fluorescence emission (e.g., λem_{em} = 450–550 nm) by extending conjugation .
  • Solvatochromism studies : Solvent polarity modulates intramolecular charge transfer (ICT), with quantum yields up to 0.6 in non-polar solvents .

Q. How are regiochemical challenges addressed during the synthesis of 7-substituted derivatives?

  • Microwave-assisted synthesis : Reduces side reactions (e.g., dimerization) by accelerating coupling of 5-aminopyrazoles with acetylenic esters in aqueous KHSO4_4 .
  • Ultrasound irradiation : Enhances yields (75–90%) in the synthesis of 7-arylaminopyrazolo[1,5-a]pyrimidines by improving mass transfer .

Q. What methodologies validate the allosteric modulation of enzymes by 5-phenylpyrazolo[1,5-a]pyrimidines?

  • Enzyme kinetics : Measure changes in KmK_m and VmaxV_{max} (e.g., Pf-dihydroorotate dehydrogenase inhibition with IC50_{50} = 0.16 µM) .
  • Thermal shift assays : Monitor protein stability upon ligand binding to confirm allosteric site engagement .

Q. How do metal complexes of 5-phenylpyrazolo[1,5-a]pyrimidines enhance anticancer activity compared to free ligands?

  • Rhenium(I) tricarbonyl complexes : Exhibit 3–5× higher cytotoxicity (IC50_{50} = 1.2–4.7 µM) than ligands via dual mechanisms: (1) DNA groove binding (Kbind_{bind} = 1.1–3.5 × 105^5 M1^{-1}) and (2) ROS generation .
  • Structure-activity trends : Bulky aryl groups at C7 improve cellular uptake, as shown in comparative studies with cisplatin-resistant lines .

Methodological Considerations

  • Analytical Pitfalls :

    • Overlapping NMR signals in polysubstituted derivatives require 13^{13}C-APT or 2D-HSQC for unambiguous assignment .
    • HPLC purity thresholds (>95%) are critical for biological testing to exclude false positives from impurities .
  • Safety Protocols :

    • Use glove boxes for handling air-sensitive intermediates (e.g., pyrimidinium salts) .
    • Waste must be segregated for incineration due to genotoxic potential .

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